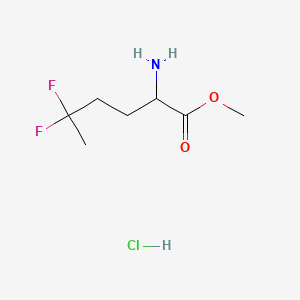
Methyl 2-amino-5,5-difluorohexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5,5-difluorohexanoate hydrochloride is a chemical compound with the molecular formula C7H14ClF2NO2 It is a derivative of hexanoic acid, featuring both amino and difluoro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5,5-difluorohexanoic acid with methanol in the presence of hydrochloric acid to form the ester hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5,5-difluorohexanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of substituted amino derivatives.
Oxidation: Formation of difluorohexanoic acid derivatives.
Reduction: Formation of reduced aminohexanoate derivatives.
Hydrolysis: Formation of 2-amino-5,5-difluorohexanoic acid.
Applications De Recherche Scientifique
Methyl 2-amino-5,5-difluorohexanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5,5-difluorohexanoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups can interact with enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-5-fluorohexanoate hydrochloride
- Methyl 2-amino-6,6-difluorohexanoate hydrochloride
- Methyl 2-amino-4,4-difluorohexanoate hydrochloride
Uniqueness
Methyl 2-amino-5,5-difluorohexanoate hydrochloride is unique due to the specific positioning of the difluoro groups on the hexanoate backbone. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H14ClF2NO2 |
|---|---|
Poids moléculaire |
217.64 g/mol |
Nom IUPAC |
methyl 2-amino-5,5-difluorohexanoate;hydrochloride |
InChI |
InChI=1S/C7H13F2NO2.ClH/c1-7(8,9)4-3-5(10)6(11)12-2;/h5H,3-4,10H2,1-2H3;1H |
Clé InChI |
ZMPQQPDWRANEEA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C(=O)OC)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


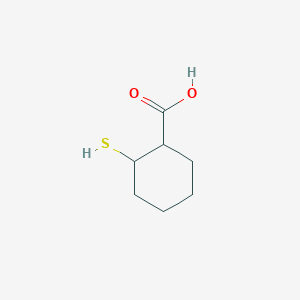
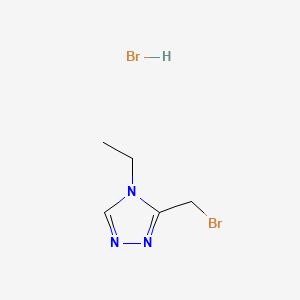
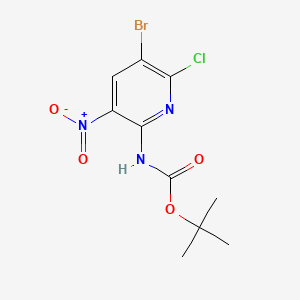
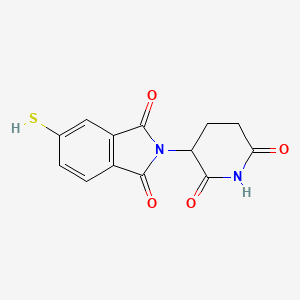
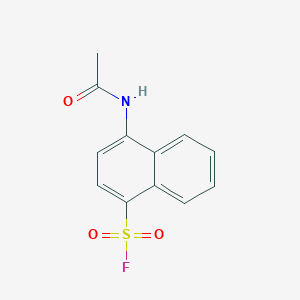
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
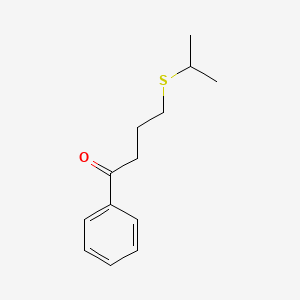
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
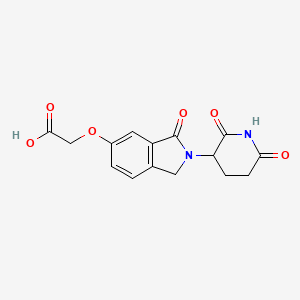
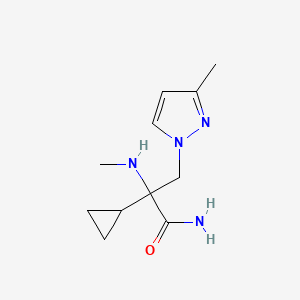
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
